1,3-Benzothiazole-2,5-diamine
Overview
Description
1,3-Benzothiazole-2,5-diamine is a useful research compound. Its molecular formula is C7H7N3S and its molecular weight is 165.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Green Chemistry Synthesis
1,3-Benzothiazole-2,5-diamine is used in the synthesis of various heterocyclic compounds under green chemistry principles. A study demonstrated its use in producing heterocyclic compounds like dihydroimidazole, dihydrooxazole, benzoxazole, benzothiazole, and oxazolopyridine derivatives through a catalyst-free and solvent-free approach, which aligns with green chemistry objectives (Sondhi et al., 2012).
Polymer Synthesis
Benzothiazole derivatives, including those based on this compound, have been used in the development of novel polymers. Research in this area includes the synthesis of imide-aryl ether benzothiazole copolymers with desirable mechanical properties and thermal stability (Hedrick, 1992).
Biological Activity and Synthesis
Several studies have focused on the synthesis of biologically active benzothiazole derivatives. These derivatives, including those containing this compound, exhibit potential antibacterial and entomological activities. The synthesis processes often involve reactions with other compounds, leading to a range of biologically active molecules (Chaudhary et al., 2011).
Green Synthesis Methods
In a study emphasizing green chemistry, this compound was used for the synthesis of benzimidazole and 3H-imidazo[4,5-c]pyridine. The process did not involve toxic solvents, transition metals, or strong acids, reflecting an eco-friendly approach (Mostafavi et al., 2018).
Advanced Material Development
Research has explored the use of benzothiazole derivatives in developing advanced materials, such as high-performance polymers with improved mechanical properties and thermal stability. These materials find applications in various fields, including aerospace and electronics (Hedrick, 1990).
Chemical Sensing and Detection
This compound derivatives have been investigated for their utility in chemical sensing. For example, a benzothiazole-based compound was designed for pH sensing, showing potential in detecting pH fluctuations in biological and environmental samples (Li et al., 2018).
Mechanism of Action
Target of Action
1,3-Benzothiazole-2,5-diamine is a derivative of benzothiazole, a heterocyclic compound that has been found to have a wide spectrum of biological activity Benzothiazole derivatives have been reported to interact with various enzymes and proteins, including acetylcholinesterase (ache), butyrylcholinesterase (bche), monoamine oxidase a (mao-a), and monoamine oxidase b (mao-b) . These enzymes play crucial roles in various biochemical pathways, including neurotransmission and apoptosis .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the activity of enzymes such as ache, bche, mao-a, and mao-b . This inhibition can lead to changes in the concentration of neurotransmitters in the synaptic cleft, affecting signal transmission between neurons.
Biochemical Pathways
Benzothiazole derivatives have been found to affect several biochemical pathways. For instance, they can inhibit the activity of AChE and BChE, enzymes that break down acetylcholine, a neurotransmitter involved in memory and learning . By inhibiting these enzymes, benzothiazole derivatives can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
Result of Action
Benzothiazole derivatives have been reported to have various biological effects, including antimicrobial, antitumor, antifungal, anthelmintic, anti-diabetic, and anti-inflammatory activities . These effects are likely the result of the compound’s interaction with its targets and its influence on various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, benzothiazole and its derivatives have been detected in ambient particles (PM 2.5) in various cities, indicating that they can be influenced by environmental factors . .
Future Directions
Properties
IUPAC Name |
1,3-benzothiazole-2,5-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,8H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSZQBRMZNHXJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354313 | |
Record name | 1,3-benzothiazole-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50480-29-0 | |
Record name | 1,3-benzothiazole-2,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using 1,3-Benzothiazole-2,5-diamine supported on nanocellulose as a catalyst in organic synthesis?
A1: The research highlights several advantages of this catalytic system []:
Q2: What are the potential future applications of this catalytic system?
A2: The research suggests that this novel catalytic system has potential applications in the synthesis of various heterocyclic compounds beyond 1,2,4-Triazole derivatives []. Further investigation into its activity and selectivity in other reactions could lead to its wider adoption in organic synthesis. Additionally, exploring different nanocellulose sources and optimizing the immobilization process could further enhance the catalyst's performance and sustainability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.